molecular formula C10H10ClN3O4S B3015660 1-((2-chloro-5-nitrophenyl)sulfonyl)-2-methyl-4,5-dihydro-1H-imidazole CAS No. 433964-05-7

1-((2-chloro-5-nitrophenyl)sulfonyl)-2-methyl-4,5-dihydro-1H-imidazole

Cat. No. B3015660
CAS RN: 433964-05-7
M. Wt: 303.72
InChI Key: JVGFIZNSVBEDGK-UHFFFAOYSA-N
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Description

1-((2-chloro-5-nitrophenyl)sulfonyl)-2-methyl-4,5-dihydro-1H-imidazole, also known as CNPS-MI, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.

Scientific Research Applications

Macromolecular Attachment as a Metabolic Stabilizer

Macromolecular attachment to 4-nitro-5-sulfonylimidazoles, a class of hypoxic cell radiation sensitizers, has been explored to protect the drug from rapid in vivo decomposition by circulating thiols, thus enhancing its potential clinical utility. This strategy involves the conjugation of the drug to various polymers, demonstrating significant protection from glutathione displacement and suggesting a promising delivery mechanism for tumor targeting through polymer transport (Heindel et al., 1987).

Nitration of Aromatic Compounds

The use of 3-methyl-1-sulfonic acid imidazolium nitrate ([Msim]NO(3)) as a Brønsted acidic ionic liquid and nitrating agent has been developed for the efficient nitration of aromatic compounds, including aniline derivatives. This reagent facilitates in situ generation of nitrogen dioxide as a radical on aromatic compounds, yielding nitroarenes in a dramatic effect (Zolfigol et al., 2012).

Inhibition of Aldehyde Dehydrogenase

Nitrefazole, a 2-methyl-4-nitro-1-(4-nitrophenyl)imidazole, exhibits a strong and long-lasting inhibition of aldehyde dehydrogenase, an enzyme critical in alcohol metabolism. Its synthesis and structural assignment have been detailed, emphasizing the unique positioning of the nitro group in comparison to other pharmacologically active nitroimidazoles (Klink et al., 1985).

properties

IUPAC Name

1-(2-chloro-5-nitrophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O4S/c1-7-12-4-5-13(7)19(17,18)10-6-8(14(15)16)2-3-9(10)11/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGFIZNSVBEDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-chloro-5-nitrophenyl)sulfonyl)-2-methyl-4,5-dihydro-1H-imidazole

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